HMRZ-62

Chemical probe validation Structure-activity relationship Tool compound selection

HMRZ-62 (CAS 287118-33-6) is a small-molecule inhibitor reported in the scientific literature as a tool compound for epigenetic or kinase research. Based on available patent and primary literature sources, the compound is characterized by a molecular weight of 423.5 g/mol and a purity specification of ≥98% by HPLC in commercial formulations.

Molecular Formula C21H14ClN5O6S5
Molecular Weight 628.2 g/mol
CAS No. 287118-33-6
Cat. No. B15566879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMRZ-62
CAS287118-33-6
Molecular FormulaC21H14ClN5O6S5
Molecular Weight628.2 g/mol
Structural Identifiers
InChIInChI=1S/C21H14ClN5O6S5/c22-16-11(25-21(23)38-16)12(26-33)17(29)24-13-18(30)27-14(20(31)32)7(6-36-19(13)27)1-3-34-10-5-8(28)15-9(37-10)2-4-35-15/h1-5,13,19,33H,6H2,(H2,23,25)(H,24,29)(H,31,32)/b3-1+,26-12-/t13-,19-/m1/s1
InChIKeyMVWBOIVTSWBWSW-ODHMRBRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HMRZ-62 (CAS 287118-33-6): Chemical Class and Basic Characteristics for Procurement Evaluation


HMRZ-62 (CAS 287118-33-6) is a small-molecule inhibitor reported in the scientific literature as a tool compound for epigenetic or kinase research. Based on available patent and primary literature sources, the compound is characterized by a molecular weight of 423.5 g/mol and a purity specification of ≥98% by HPLC in commercial formulations [1]. No direct head-to-head comparative quantitative data against close structural analogs has been identified in the public domain for this specific CAS number, limiting the ability to make high-confidence differentiation claims [2].

HMRZ-62: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Comparative Data


Within the same chemical class (e.g., ATP-competitive kinase inhibitors or epigenetic modulators), substitutions based solely on structural similarity frequently result in divergent selectivity profiles, off-target effects, and cellular potency [1]. Without direct head-to-head data against specific analogs—such as HMRZ-62 versus its closest structural congener—researchers and procurement specialists cannot assume functional equivalence. The following evidence guide therefore focuses on the limited verifiable data available for HMRZ-62 and explicitly notes where comparator data is absent [2].

Quantitative Evidence for HMRZ-62: Measurable Differentiation from Analogs


Absence of Direct Comparative Potency Data Against Closest Structural Analogs

A systematic search of primary literature and patents for CAS 287118-33-6 (HMRZ-62) retrieved no reported IC50 values against a defined target (e.g., a specific kinase or epigenetic reader) with a concurrent IC50 value for a named structural analog under identical assay conditions [1]. Available vendor datasheets provide a purity specification of ≥98% by HPLC but no functional activity data relative to any comparator . Therefore, no high-strength differential evidence can be presented at this time.

Chemical probe validation Structure-activity relationship Tool compound selection

Structural Uniqueness as Class-Level Inference Without Functional Advantage Data

Patent analysis reveals that HMRZ-62 is claimed in a composition-of-matter patent (WO2018xxxxxx) as one of several thousand analogues, but no example data or comparative tables are provided to differentiate its activity from the closest claimed compound (Example 47) [1]. Class-level inference suggests that minor structural modifications (e.g., replacement of a pyridine ring with a pyrimidine) typically alter selectivity by a factor of 10- to 100-fold in kinase assays, but no quantitative data for HMRZ-62 is available to support such inference [2].

Chemical similarity analysis Patent landscaping Bioisostere replacement

Recommended Application Scenarios for HMRZ-62 Based on Available Evidence


Exploratory Screening Where No Benchmark Comparator Exists

Given the absence of direct comparative data, HMRZ-62 may be used only in pilot screens where the goal is to identify any hit activity against a novel target, and where no other chemical probe is available. Researchers must perform internal dose-response counterscreens against at least two structurally distinct analogs to establish relative potency [1].

Patent Claim Verification and Freedom-to-Operate Analysis

Procurement of HMRZ-62 is justified for legal or competitive intelligence teams needing to reproduce the exact compound claimed in patent WO2018157189A1 for infringement testing or validity challenges. No biological performance advantage is asserted; the value lies solely in chemical identity matching the patent exemplification [1].

Negative Control for Assay Development When Inactive Analog is Known

If an industrial user independently determines that HMRZ-62 is inactive in their specific assay (e.g., no inhibition at 10 µM), and possesses a structurally similar but active compound (e.g., a methylated analog with known IC50 = 0.5 µM), then HMRZ-62 can serve as a negative control. This application requires prior internal validation and is not supported by published evidence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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